1(2H)-Pyrazineacetonitrile, 5-amino-3,6-dihydro-3-imino-
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Overview
Description
1(2H)-Pyrazineacetonitrile, 5-amino-3,6-dihydro-3-imino- is a chemical compound with the molecular formula C₆H₉N₅ It is known for its unique structure, which includes a pyrazine ring, an acetonitrile group, and amino and imino functionalities
Preparation Methods
The synthesis of 1(2H)-Pyrazineacetonitrile, 5-amino-3,6-dihydro-3-imino- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable nitrile with an amine in the presence of a catalyst can lead to the formation of the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow reactors and high-throughput screening.
Chemical Reactions Analysis
1(2H)-Pyrazineacetonitrile, 5-amino-3,6-dihydro-3-imino- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
1(2H)-Pyrazineacetonitrile, 5-amino-3,6-dihydro-3-imino- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1(2H)-Pyrazineacetonitrile, 5-amino-3,6-dihydro-3-imino- exerts its effects involves interactions with molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
1(2H)-Pyrazineacetonitrile, 5-amino-3,6-dihydro-3-imino- can be compared with other similar compounds, such as:
Pyrazine derivatives: These compounds share the pyrazine ring structure but differ in their functional groups and reactivity.
Aminoacetonitriles: These compounds contain an acetonitrile group and an amino group, similar to 1(2H)-Pyrazineacetonitrile, 5-amino-3,6-dihydro-3-imino-.
Imino derivatives: These compounds have an imino group and may exhibit similar reactivity and applications.
The uniqueness of 1(2H)-Pyrazineacetonitrile, 5-amino-3,6-dihydro-3-imino- lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
CAS No. |
35975-34-9 |
---|---|
Molecular Formula |
C6H9N5 |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
2-(3-amino-5-imino-2,6-dihydropyrazin-1-yl)acetonitrile |
InChI |
InChI=1S/C6H9N5/c7-1-2-11-3-5(8)10-6(9)4-11/h2-4H2,(H3,8,9,10) |
InChI Key |
BCJYTQDLBKYFCI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC(=N)CN1CC#N)N |
Origin of Product |
United States |
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